Cabazitaxel N-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cabazitaxel N-1 is a second-generation taxane, a class of compounds known for their microtubule-stabilizing properties. It is a semi-synthetic derivative of a natural taxoid and has been developed to overcome resistance mechanisms associated with first-generation taxanes like paclitaxel and docetaxel . This compound is primarily used in the treatment of metastatic castration-resistant prostate cancer, especially in patients who have previously been treated with docetaxel .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cabazitaxel N-1 is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . The synthesis involves multiple steps, including esterification, selective protection and deprotection of hydroxyl groups, and coupling reactions. One common method involves dissolving cabazitaxel and Pluronic F127 in a mixed solvent system comprising water and 1,4-dioxane, followed by lyophilization to produce a stable drug product .

Industrial Production Methods

In industrial settings, this compound is formulated for clinical use in a neat liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to cabazitaxel . This formulation allows for sterile filtration and subsequent lyophilization, ensuring the stability and efficacy of the drug.

Analyse Des Réactions Chimiques

Types of Reactions

Cabazitaxel N-1 undergoes various chemical reactions, including:

Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Involves the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of cabazitaxel, which may have different pharmacological properties and applications.

Applications De Recherche Scientifique

Cabazitaxel N-1 has a wide range of scientific research applications:

Mécanisme D'action

Cabazitaxel N-1 exerts its effects by stabilizing microtubules and inhibiting their depolymerization, which disrupts the mitotic process and leads to cell death . It has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes . This property makes it particularly useful in treating cancers that have metastasized to the brain.

Comparaison Avec Des Composés Similaires

Similar Compounds

Paclitaxel: A first-generation taxane with high affinity for P-glycoprotein, limiting its effectiveness in resistant tumors.

Docetaxel: Another first-generation taxane with similar limitations as paclitaxel.

Abiraterone and Enzalutamide: Androgen receptor-axis-targeted therapies used in the treatment of metastatic castration-resistant prostate cancer.

Uniqueness of Cabazitaxel N-1

This compound is unique in its ability to overcome resistance mechanisms associated with first-generation taxanes. It has a lower affinity for P-glycoprotein, allowing it to be effective in tumors that are resistant to paclitaxel and docetaxel . Additionally, its ability to penetrate the blood-brain barrier makes it a valuable option for treating metastatic cancers .

Propriétés

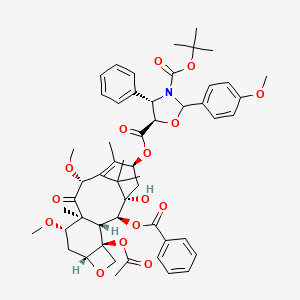

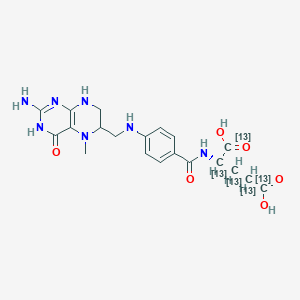

Formule moléculaire |

C53H63NO15 |

|---|---|

Poids moléculaire |

954.1 g/mol |

Nom IUPAC |

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |

InChI |

InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3/t35-,36-,37+,39-,40+,41+,42-,44-,45?,51+,52-,53+/m0/s1 |

Clé InChI |

JWINQNOFPOPSDF-BUPOHIIBSA-N |

SMILES isomérique |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)

![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)